SG2057
Description
Historical Development of Pyrrolobenzodiazepine Antitumor Agents
The history of PBD antitumor agents began with the discovery of naturally occurring compounds isolated from Streptomyces bacteria in the 1960s. nih.govrsc.org Anthramycin was the first PBD to be isolated in 1965 from Streptomyces refuineus. mdpi.com Following this, other natural PBDs such as tomaymycin (B1231328) and sibiromycin (B87660) were also discovered. mdpi.comrsc.orgwikipedia.org These early PBD monomers demonstrated antitumor activity through their ability to alkylate DNA. researchgate.net
Evolution of PBD Dimers in Cancer Therapeutics
Building upon the understanding of PBD monomers, wholly synthetic PBD dimers were developed. ucl.ac.uk These dimers are formed by joining two PBD monomer units via a flexible tether, typically through their C8-positions. ucl.ac.uk This dimerization significantly enhances their cytotoxic potency compared to monomers due to their capacity to form two covalent bonds with DNA, thereby creating highly cytotoxic DNA interstrand cross-links. ucl.ac.ukresearchgate.net This cross-linking mechanism, which prevents the separation of DNA strands, disrupts fundamental DNA processes like replication and transcription, ultimately leading to cell death. researchgate.net The development of PBD dimers has been a significant step in the search for more selective and efficacious DNA-interacting agents for cancer chemotherapy. nih.govresearchgate.net Early-generation PBD dimers, such as SJG-136 (SG2000), showed potent cytotoxicity and progressed to clinical trials. ucl.ac.uknih.govnih.gov Rational structural modifications of the PBD dimer pharmacophore have since led to the development of agents with even greater DNA interstrand cross-linking ability and enhanced potency, including compounds exhibiting picomolar and sub-picomolar activity in vitro. ucl.ac.ukref.ac.uk
Positioning of SG2057 within the PBD Dimer Class
This compound is an extended analog of the pyrrolo[2,1-c] medchemexpress.comguidetopharmacology.orgbenzodiazepine dimer class. researchgate.net It is specifically a PBD dimer that incorporates a pentyldioxy linkage connecting the two PBD units. medchemexpress.comresearchgate.netnih.gov This distinguishes it from earlier dimers like SG2000, which contains a propyldioxy linkage. researchgate.netnih.gov The structural difference in the linker length has been shown to influence the DNA cross-linking ability and resultant potency. nih.gov Research has demonstrated that this compound, with its 5-carbon linker, exhibits significantly higher cytotoxicity and enhanced DNA cross-linking efficiency compared to its 3-carbon linked counterpart, SG2000. nih.gov This positions this compound as a more potent generation of PBD dimer. ref.ac.uk
Overview of this compound as a Potent DNA-Interactive Agent
This compound functions as a potent DNA-interactive agent primarily through the formation of DNA interstrand cross-links. medchemexpress.comnih.gov It binds sequence-selectively within the minor groove of DNA. medchemexpress.com The imine pharmacophores within the this compound structure are the key moieties responsible for its reactivity with DNA. researchgate.net Upon binding, this compound forms covalent adducts with guanine (B1146940) bases on opposite strands of the DNA double helix. nih.gov This cross-linking is highly efficient and the resulting adducts have been shown to persist in cells over extended periods, such as 48 hours. medchemexpress.comnih.gov This persistence contributes to the compound's potent cytotoxic effects by effectively blocking DNA replication and transcription, critical processes for cell survival and proliferation. nih.gov
Research findings highlight the potent in vitro cytotoxicity of this compound across a panel of human tumor cell lines. medchemexpress.comnih.gov
| Cell Line Panel | Mean GI50 (pM) |
| Human Tumor Cell Lines | 212 |
Data derived from continuous drug exposure studies. medchemexpress.comnih.gov
Furthermore, studies in human tumor xenograft models have demonstrated significant antitumor activity for this compound in vivo. medchemexpress.comresearchgate.netnih.gov This includes dose-dependent activity and observed regression responses in various models. researchgate.netnih.gov The superior in vitro and in vivo activity of this compound compared to SG2000 has supported its further investigation. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
260417-62-7 |
|---|---|
Molecular Formula |
C33H36N4O6 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-17,22-23H,1-2,5-11,18-19H2,3-4H3/t22-,23-/m0/s1 |
InChI Key |
KYNCKSRRIFFPJS-GOTSBHOMSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SG2057; SG2057; SG 2057 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Pyrrolobenzodiazepine Dimers
General Synthetic Pathways to Pyrrolobenzodiazepine Core Structures
General synthetic routes to the pyrrolobenzodiazepine core structure typically involve the construction of the three-ring system. These methods often utilize reactions such as cyclization, cyclocondensation, reductive cyclization, and oxidative cyclization of suitable precursor compounds invivochem.cn. Reviews by Antonow and Thurston, and Varvounis have outlined various reagents and reaction mechanisms employed to achieve the PBD core invivochem.cn. For instance, a formal total synthesis of the natural product DC-81, a common PBD monomer subunit, has been developed starting from vanillin (B372448) uni-freiburg.de. This approach successfully yielded the tricyclic core structure through a series of steps, including alkylation, nitration, and subsequent transformations to form the key diamide (B1670390) intermediate uni-freiburg.de. Another convergent synthesis of PBD natural products like fuligocandin A and B has been achieved using Eschenmoser sulfide (B99878) contraction as a key step uni-freiburg.de.
The core PBD structure comprises a substituted aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, with an S-chiral center at the C11a-position wikidata.org. The presence of the N10-C11 imine (or equivalent) is crucial for covalent DNA interaction wikidata.org.
Design and Synthesis of PBD Dimers with Extended Linkers
PBD dimers are typically synthesized by linking two PBD monomer units, often through their aromatic A-ring phenolic C8 positions wikipedia.org. The nature and length of the linker significantly influence the dimer's interaction with DNA and its biological activity nih.govmetabolomicsworkbench.orgnih.gov. SG2057 is a symmetric PBD dimer featuring two PBD subunits linked via a pentyldioxy tether (C8-O-(CH₂)₅-O-C8') nih.govnih.govnih.govnih.gov. This contrasts with earlier PBD dimers like SJG-136 (also known as SG2000), which contain a shorter propyldioxy linker (C8-O-(CH₂)₃-O-C8'') nih.govnih.govmetabolomicsworkbench.org.
The design and synthesis of PBD dimers with extended linkers, such as the pentyldioxy linker in this compound, are explored to optimize their span within the DNA minor groove and enhance cross-linking efficiency nih.govmetabolomicsworkbench.orgnih.gov. Studies comparing SJG-136 (n=3 linker) and a PBD dimer with an n=5 linker (like this compound) have shown that the linker length impacts the type and distribution of DNA adducts formed, including interstrand and intrastrand cross-links, as well as mono-alkylated adducts nih.govmetabolomicsworkbench.org.
Structure-Activity Relationships (SAR) in PBD Dimer Design
Extensive SAR studies have been conducted to understand how structural variations in PBD dimers affect their DNA binding, cross-linking ability, and cytotoxicity wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org. These studies guide the rational design of more potent and selective PBD-based therapeutics.
The length and flexibility of the linker connecting the two PBD units in a dimer are critical determinants of their DNA interaction profile and biological activity wikidata.orgwikipedia.org. PBD dimers with linkers of appropriate lengths can efficiently span the DNA minor groove and form interstrand cross-links by covalently binding to guanine (B1146940) residues on opposite strands wikidata.orgnih.govwikipedia.org.
Research comparing SJG-136 (n=3 linker) and this compound (n=5 linker) has demonstrated the impact of linker length. This compound, with its longer pentyldioxy linker, has shown superior in vitro cytotoxic potency and interstrand DNA cross-linking reactivity compared to the shorter propyldioxy linked SJG-136 nih.gov. The optimal linker length allows the two PBD pharmacophores to position themselves correctly to alkylate guanines separated by a specific number of base pairs, typically spanning about six base pairs for effective cross-linking wikipedia.orgnih.gov. The flexibility of the linker also plays a role in allowing the dimer to adopt the necessary conformation to fit within the minor groove and achieve optimal interaction with the DNA sequence wikipedia.org.
Data illustrating the difference in activity based on linker length can be observed in studies comparing SJG-136 and this compound. This compound has shown a mean GI₅₀ of 212 pM across a panel of human tumor cell lines, indicating high potency nih.govnih.govnih.gov. This is more potent than SJG-136 nih.govnih.gov.
Modifications to the C-ring of the PBD core structure, particularly the introduction of C2/C2'-exo-methylene functionalities and C-ring unsaturation, can significantly impact the DNA binding affinity and cytotoxic potency of PBD dimers wikipedia.orgwikidata.orgwikipedia.org. For example, the introduction of exo-unsaturation at the C2/C2'-positions of the PBD dimer DSB-120 (a forerunner of SJG-136 that lacks C2 unsaturation) led to SJG-136, which exhibits enhanced DNA binding affinity and cytotoxicity wikidata.orgnih.govuni-freiburg.deinvivochem.cn. This unsaturation helps to flatten the C-rings, facilitating a better isohelical fit within the DNA minor groove nih.govuni-freiburg.de.
Studies have shown that C2-exo-unsaturated PBD dimers are not only more effective in terms of induced DNA melting temperature (Tm) shifts but also exert this effect more rapidly compared to their C-ring saturated counterparts nih.govuni-freiburg.de. This suggests that the C2-exo-methylene group contributes to both the stability and the kinetics of DNA binding and cross-linking. For instance, SJG-136 (with C2-exo-methylene) showed a significantly higher increase in Tm compared to DSB-120 (lacking C2 unsaturation) upon incubation with DNA nih.govuni-freiburg.de.
PBD dimers typically possess two electrophilic imine moieties, one on each PBD unit, enabling them to form interstrand cross-links with DNA. These are referred to as bis-imine PBDs uni.luthegoodscentscompany.com. However, mono-imine PBD analogs, which contain only one reactive imine site, have also been developed and studied uni.luwikipedia.orguni.lu.
While bis-imine PBDs like this compound and SJG-136 primarily function as DNA cross-linking agents, mono-imine PBDs are capable of mono-alkylation of DNA uni.lurna-society.org. Research comparing bis-imine and mono-imine PBDs has revealed distinct DNA interaction profiles and biological activities uni.luthegoodscentscompany.comwikipedia.org. Mono-imine PBDs can mediate a type of DNA interaction described as "pseudo cross-linking" in addition to alkylation uni.luwikipedia.org. These differences in DNA binding can lead to variations in cytotoxicity and toxicological profiles uni.luthegoodscentscompany.comwikipedia.org. For example, studies in the context of antibody-drug conjugates (ADCs) have shown that ADCs bearing mono-imine PBD payloads may exhibit improved tolerability compared to those with bis-imine payloads, potentially allowing for higher doses uni.luthegoodscentscompany.comwikipedia.orguni.lu.
Role of C2/C2'-Exo-Methylene Functionalities and C-Ring Unsaturation
Prodrug Strategies for PBD Dimers
Despite their potent cytotoxicity, the development of PBD dimers as systemic therapeutic agents has faced challenges related to toxicity nih.govuni.lu. To improve their therapeutic index and enable targeted delivery, prodrug strategies have been explored wikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu. These strategies aim to mask the active PBD dimer until it reaches the target site, thereby reducing off-target toxicity.
A prominent application of prodrug strategies for PBD dimers is their use as payloads in antibody-drug conjugates (ADCs) uni.lunih.govuni.luscispace.com. In this approach, a PBD dimer is conjugated to a tumor-targeting antibody via a cleavable linker nih.govuni.lu. The linker is designed to be stable in circulation but to release the active PBD dimer upon internalization by the target cell, often through enzymatic cleavage in the lysosome uni.luscispace.com.
Different sites on the PBD dimer can be utilized for linker attachment, such as the C2 position or the N10 position uni.luscispace.com. Linkage at the N10 position, which is involved in covalent DNA binding, effectively creates a prodrug that is activated upon linker cleavage uni.lu. Examples of PBD dimer-containing ADCs are in clinical evaluation, highlighting the success of this prodrug approach in delivering potent PBD payloads specifically to cancer cells uni.lunih.govuni.lubiorxiv.org. Furthermore, novel prodrug concepts involving capping structures that are conditionally released by tumor-associated proteases or under reducing conditions are being investigated to further optimize the therapeutic potential of PBD-based ADCs nih.gov.
Data Tables
Here are some representative data points from the search results that illustrate the concepts discussed:
Table 1: In Vitro Cytotoxicity of PBD Dimers
| Compound | Linker Length (n) | Mean GI₅₀ (pM) in Human Tumor Cell Lines | Reference |
| This compound | 5 | 212 | nih.govnih.govnih.gov |
| SJG-136 | 3 | Less potent than this compound | nih.govnih.gov |
Table 2: Impact of C2-Unsaturation on DNA Melting Temperature Shift
| Compound | C2-Unsaturation | ΔTm (°C) after 18h Incubation with DNA | Reference |
| SJG-136 | Present | 33.6 | nih.govuni-freiburg.de |
| DSB-120 | Absent | 15.1 | nih.govuni-freiburg.de |
Preclinical Evaluation of Sg2057 S Antitumor Efficacy
In Vitro Cytotoxicity Profiling in Human Tumor Cell Lines
SG2057 has demonstrated potent in vitro cytotoxicity across a range of human tumor cell lines. researchgate.netmedkoo.comnih.govmedchemexpress.commedchemexpress.com
Differential Cytotoxicity Across Tumor Panels
This compound exhibits multilog differential in vitro cytotoxicity against a panel of human tumor cell lines. researchgate.netmedkoo.comnih.govmedchemexpress.commedchemexpress.com The average GI50 (concentration causing 50% growth inhibition) across a panel of human tumor cell lines was reported as 212 pM. researchgate.netmedkoo.comnih.govmedchemexpress.commedchemexpress.comresearchgate.net The GI50 values ranged from 2.1 pM (A2780 ovarian carcinoma cell line) to 2.3 nM (HCT-15 colorectal carcinoma cell line), indicating a wide range of sensitivities across different cell lines. researchgate.net This suggests that this compound confers a differential effect upon cell lines rather than exhibiting non-specific cytotoxicity. researchgate.net
Comparative Analysis with Other PBD Dimers (e.g., SG2000)
This compound has been shown to have more potent in vitro activity compared to SG2000. researchgate.netnih.govresearchgate.net One study demonstrated that this compound had more than 3400-fold higher cytotoxicity and more than 10-fold DNA cross-linking ability compared with SG2000, which has a shorter, 3-carbon linker between the PBD monomers. tandfonline.comnih.gov A direct comparison analysis of the NCI screen GI50 data for this compound and SG2000 showed a correlation coefficient of 0.641, indicating both similarities and significant differences in their activity profiles. researchgate.net
In Vivo Antitumor Activity in Human Tumor Xenograft Models
Significant antitumor activity has been demonstrated with this compound in several human tumor xenograft models. researchgate.netmedkoo.comnih.govmedchemexpress.com this compound exhibits dose-dependent antitumor activity in these models. medchemexpress.com
Efficacy in Melanoma Models (e.g., LOX-IMVI)
This compound has shown efficacy in melanoma models, including the LOX-IMVI xenograft model. researchgate.netnih.gov In an early-stage LOX-IMVI melanoma model, a single administration of this compound at a dose of 75 µg/Kg resulted in complete responses in a significant proportion of animals, with some remaining tumor-free at the end of the experiment. researchgate.net A mean tumor growth delay was also observed in animals whose tumors did not completely regress. researchgate.net The LOX-IMVI cell line is established from a metastatic melanoma site and is used as an in vitro model to study tumor metastasis and chemosensitivity. altogenlabs.comscientificlabs.co.uk
Antitumor Responses in Ovarian Carcinoma Models (e.g., SKOV-3)
Dose-dependent antitumor activity, including regression responses, has been observed in SKOV-3 ovarian carcinoma models following repeat dose schedules of this compound. researchgate.netnih.govresearchgate.net The SKOV-3 cell line is derived from ovarian adenocarcinoma and is known to be resistant to certain cytotoxic drugs. altogenlabs.com Studies in nude mice bearing established SKOV-3 human ovarian carcinoma xenografts evaluated this compound using different dosing schedules and demonstrated antitumor activity. researchgate.net
Activity in Hematological Malignancy Models (e.g., HL-60 Promyelocytic Leukemia)
This compound has also demonstrated activity in hematological malignancy models, such as the HL-60 promyelocytic leukemia model. researchgate.netnih.gov Efficacy was observed in HL-60 human leukemia xenografts following repeat dose schedules. researchgate.netnih.gov The HL-60 cell line is a human promyelocytic leukemia cell line used in xenograft models to study tumor growth and response to treatment in leukemia. altogenlabs.commednexus.org
Performance in Advanced Stage Solid Tumor Models (e.g., LS174T Colon Carcinoma)
This compound has demonstrated significant antitumor activity in several human tumor xenograft models, including solid tumors such as melanoma, ovarian, and colon carcinoma researchgate.netnih.gov. In the advanced stage LS174T colon carcinoma model, this compound exhibited superior activity compared to irinotecan (B1672180) researchgate.netnih.gov. LS174T is a human colon adenocarcinoma cell line established from a Dukes type B colorectal adenocarcinoma patient and is considered a highly liver metastatic cell line in xenograft models atcc.orgbiorxiv.org. Studies in this model showed that this compound, administered either as a single dose or in two repeat dose schedules, was more effective than irinotecan researchgate.netnih.gov.
Beyond the LS174T model, this compound also showed significant activity in other xenograft models. Cures (defined as animals being tumor-free at the end of the experiment) were observed in a LOX-IMVI melanoma model following a single administration researchgate.netnih.gov. Dose-dependent activity, including tumor regression responses, was also noted in SKOV-3 ovarian and HL-60 promyelocytic leukemia models following repeat dose schedules researchgate.netnih.gov.
Comparative Analysis of Antitumor Activity with Standard Chemotherapeutic Agents
Preclinical evaluations have included comparisons of this compound's antitumor activity with established chemotherapeutic agents. In the advanced stage LS174T colon carcinoma xenograft model, this compound demonstrated superior efficacy when compared directly to irinotecan researchgate.netnih.gov. While specific quantitative data comparing this compound across a broad range of standard chemotherapies in various models is detailed in research findings, the studies highlight this compound's potent activity, often at picomolar concentrations in vitro, which is more potent than its analogue SG2000 researchgate.netnih.gov.
The distinct DNA cross-linking mechanism of this compound differentiates it from agents like topoisomerase inhibitors (such as irinotecan) or tubulin binders ref.ac.uk. This unique mode of action suggests that this compound may not exhibit cross-resistance with widely used chemotherapy agents, potentially offering an alternative for tumors resistant to standard treatments ref.ac.uk. The superior in vivo activity observed in models like the LS174T xenograft further supports its potential as a highly active antitumor agent compared to existing options researchgate.netnih.gov.
Table 1: Summary of this compound Activity in Select Preclinical Models
| Tumor Model (Type) | This compound Activity | Comparative Agent (if applicable) | Outcome vs. Comparative Agent | Source |
| LS174T (Colon Carcinoma, Advanced) | Superior activity (single dose/repeat schedules) | Irinotecan | Superior | researchgate.netnih.gov |
| LOX-IMVI (Melanoma) | Cures obtained (single administration) | Not specified | N/A | researchgate.netnih.gov |
| SKOV-3 (Ovarian) | Dose-dependent activity, regression (repeat doses) | Not specified | N/A | researchgate.netnih.gov |
| HL-60 (Promyelocytic Leukemia) | Dose-dependent activity, regression (repeat doses) | Not specified | N/A | researchgate.netnih.gov |
Table 2: this compound In Vitro Cytotoxicity (Selected Cell Lines)
| Cell Line | Tumor Type | Mean GI50 (pM) | Source |
| A2780 | Ovarian | 2.1 | researchgate.net |
| CCRF-CEM | Leukaemia (acute lymphoblastic) | 3.6 | researchgate.net |
| LOX-IMVI | Melanoma | 5.2 | researchgate.net |
| LS174T | Colon | 6.4 | researchgate.net |
| HL-60 | Leukaemia (pro-myelocytic) | 10.0 | researchgate.net |
| LNCaP-FGC | Prostate | 14.4 | researchgate.net |
| DU-145 | Prostate | 28.5 | researchgate.net |
| HCT-116 | Colon | 32.0 | researchgate.net |
| CACO2 | Colon | 49.5 | researchgate.net |
| HT-29 | Colon | 57.0 | researchgate.net |
| PC-3 | Prostate | 64.8 | researchgate.net |
| OVCAR-5 | Ovarian | 85.0 | researchgate.net |
| MCF-7 | Breast | 96.5 | researchgate.net |
| U266B1 | Myeloma | 163.3 | researchgate.net |
| K562 | Leukaemia (chronic myeloid) | 37.4 | researchgate.net |
| RPMI-8226 | Myeloma | 40.0 | researchgate.net |
| U937 | Lymphoma (hystiocytic) | 800.3 | researchgate.net |
| A549 | Lung (non small cell) | 435.5 | researchgate.net |
| HCT-15 | Colon | 2292.7 | researchgate.net |
| Mean (Panel) | 212 | researchgate.netnih.gov |
Sg2057 As a Payload in Antibody Drug Conjugates Adcs
Rationale for PBD Dimers as Highly Potent ADC Payloads
PBD dimers have emerged as a significant class of ADC payloads due to their exceptional potency and distinct mechanism of action compared to earlier warheads like auristatins and maytansinoids. adcreview.comucl.ac.ukresearchgate.net Their development as ADC components aimed to challenge established classes and address limitations observed with other payloads. ucl.ac.uk
High Cytotoxicity and Therapeutic Index Considerations
PBD dimers, including SG2057, exhibit high cytotoxicity, often demonstrating IC50 values in the low picomolar to low nanomolar range against various human tumor cell lines in vitro. researchgate.netadcreview.comucl.ac.uk This exquisite potency means that fewer drug molecules are required to enter a cell to achieve a cytotoxic effect. The high potency of PBD dimers is a primary driver for their use in ADCs, enabling the construction of conjugates with lower drug-to-antibody ratios (DARs), typically around two, compared to ADCs utilizing less potent payloads. ucl.ac.ukresearchgate.net
While high potency is crucial for efficacy, achieving a satisfactory therapeutic index (the balance between efficacy and toxicity) is a key consideration in ADC development. adcreview.comresearchgate.net The inherent potency of PBD dimers necessitates careful design of the ADC to ensure targeted delivery and minimize off-target effects. Strategies to potentially increase the therapeutic index include the use of PBD dimer warheads with specific triggers for release in the tumor microenvironment. ucl.ac.uk
Distinct Mechanism of Action Compared to Other ADC Payloads
PBD dimers possess a mechanism of action that is distinct from commonly used ADC payloads such as tubulin inhibitors (e.g., auristatins and maytansinoids) and DNA cleavage agents (e.g., calicheamicin). adcreview.comucl.ac.ukashpublications.org Their activity involves sequence-selective binding in the minor groove of DNA and the formation of highly cytotoxic DNA interstrand cross-links. adcreview.comadcreview.comucl.ac.ukresearchgate.netresearchgate.net This cross-linking ability is significantly more potent than that of PBD monomers, which primarily form mono-adducts. ucl.ac.ukmdpi.com
The DNA interstrand cross-links formed by PBD dimers are particularly effective because they cause minimal distortion of the DNA helix, which appears to contribute to their persistence in cells and evasion of DNA repair mechanisms. adcreview.comucl.ac.uk This persistent DNA damage leads to replication fork stalling, cell cycle arrest at the G2-M boundary, and ultimately apoptosis. adcreview.com This unique mode of action makes PBD-containing ADCs active against tumor types that may be inherently resistant to other classes of warheads. ucl.ac.ukashpublications.org Furthermore, PBD dimers have shown activity against multidrug-resistant cancer cells. ashpublications.org
Potential for Targeting Low Copy Number Antigens
The high potency of PBD dimers provides the ability to target antigens that are expressed at low copy numbers on cancer cells. researchgate.netucl.ac.ukashpublications.orgresearchgate.net This is particularly important for treating solid tumors, where antigen expression levels can be lower and more heterogeneous compared to hematological malignancies. ucl.ac.uk The significant cytotoxicity of the PBD dimer payload means that even with limited antigen binding and internalization, enough drug can be delivered to the target cell to induce cell death. This capability expands the range of potential targets for ADC therapy.
Design and Engineering of this compound-Containing ADCs
The design and engineering of ADCs incorporating this compound involve careful consideration of the linker chemistry and conjugation strategies to ensure stability in circulation and efficient release of the active payload within the target cell. aacrjournals.orgamericanpharmaceuticalreview.com
Linker Chemistry and Conjugation Strategies (e.g., Disulfide vs. Peptide Linkers)
The linker connecting the antibody to the this compound payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. aacrjournals.orgamericanpharmaceuticalreview.comfrontiersin.org Cleavable linkers are designed to release the cytotoxic payload upon internalization into the target cell, often triggered by the lysosomal environment. frontiersin.orgnih.gov
Two common types of cleavable linkers used with PBD dimers are peptide linkers and disulfide linkers. aacrjournals.orgnih.gov Peptide linkers are typically designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in cancer cells. aacrjournals.orgnih.govguidetopharmacology.org Following enzymatic cleavage, a self-immolative spacer is often incorporated to release the free payload. aacrjournals.orgfrontiersin.org For this compound, a peptide linker (e.g., valine-alanine or valine-citrulline) followed by a self-immolative elimination can be used to release the active drug. aacrjournals.orgnih.gov
Disulfide linkers, on the other hand, are designed to be cleaved by reduction in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the extracellular space. aacrjournals.orgacs.org Upon disulfide cleavage, a self-immolative process can release the free PBD dimer. aacrjournals.orgacs.org Studies have compared the efficacy and tolerability of ADCs containing this compound linked via peptide or disulfide linkers. aacrjournals.orgnih.govresearchgate.net While both can show similar efficacy, disulfide-linked ADCs have demonstrated improved safety profiles in some preclinical studies. aacrjournals.orgnih.gov The stability and release kinetics of both peptide and disulfide linkers can be influenced by the specific chemical design and the conjugation site on the antibody. aacrjournals.orgfrontiersin.orgacs.org
Site-Specific Conjugation Approaches for Homogeneous ADCs
Traditional methods of conjugating payloads to antibodies, such as through lysine (B10760008) residues or partially reduced interchain cysteines, can result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.netamericanpharmaceuticalreview.comnjbio.com This heterogeneity can impact the pharmacokinetic properties, efficacy, and tolerability of the ADC. americanpharmaceuticalreview.comsutrobio.com
Site-specific conjugation approaches aim to produce homogeneous ADCs with a defined DAR and consistent conjugation sites. researchgate.netnjbio.comsutrobio.comnih.govacs.orgajinomoto.com These methods often involve engineering the antibody to introduce specific reactive amino acid residues, such as engineered cysteine residues or non-natural amino acids, at predetermined positions. researchgate.netsutrobio.comnih.govacs.orgnih.gov Conjugation of the this compound-containing linker-payload to these specific sites results in a more uniform ADC product. nih.govacs.orgnih.gov
Site-specific conjugation to engineered cysteines has been explored for PBD dimer ADCs, including those utilizing this compound. nih.govnih.gov This approach allows for precise control over the DAR, commonly resulting in ADCs with a DAR of 2. researchgate.netacs.orgnih.govaacrjournals.org Novel site-specific conjugation technologies, such as those utilizing dual-maleimide PBD dimers and engineered antibodies with specific disulfide bridges, have been developed to create homogeneous ADCs with controlled DARs, including a DAR of 1. nih.gov These site-specific strategies contribute to better defined structure-activity relationships and potentially improved therapeutic profiles compared to heterogeneous conjugates. sutrobio.com
Preclinical Efficacy of this compound-Based ADCs
This compound-based ADCs have shown promising preclinical efficacy in various cancer models. researchgate.netnih.gov The high potency of this compound contributes to the ability of these ADCs to achieve complete tumor regressions in preclinical in vivo models, sometimes after a single administration. ucl.ac.uk
In Vivo Efficacy in HER2-Positive and HER2-Low Cancer Models
This compound has been utilized as a payload in ADCs targeting HER2, a receptor overexpressed in several cancers, including breast and gastric cancers. researchgate.netnih.gov For instance, an anti-HER2 ADC (DHES0815A) utilizing a modified this compound payload demonstrated in vivo efficacy in models of both HER2-positive and HER2-low cancers. researchgate.netnih.govresearchgate.net This ADC was designed with a reduced potency PBD dimer payload to potentially improve the therapeutic index. nih.govresearchgate.net Preclinical studies showed anti-tumor efficacy in HER2+ models, including those insensitive to trastuzumab emtansine (T-DM1). nih.gov The efficacy was shown to be target-dependent, as the HER2-targeted ADC did not show significant activity in a HER2-negative lymphoma model where a CD22-targeted ADC with the same linker-payload was effective. nih.gov
Translational Considerations for this compound-ADC Development
Translational considerations for this compound-ADC development involve optimizing the ADC construct to achieve a favorable therapeutic index. While PBD dimers are highly potent, their use in ADCs has been associated with toxicity concerns, supporting the need for strategies to improve the efficacy and safety profile. nih.govaacrjournals.org Key considerations include the design of the linker, the site of conjugation on the antibody, and potential modifications to the payload itself to modulate potency and reduce off-target effects. njbio.comnih.govaacrjournals.org For example, novel disulfide linkers have been designed to provide circulation stability while enabling the release of the PBD dimer this compound intracellularly. aacrjournals.org Optimization of both the linker chemistry and the antibody conjugation site has been explored to enhance stability and efficacy. aacrjournals.org
Furthermore, the interaction of ADC payloads with ATP-binding cassette (ABC) efflux transporters is a crucial translational consideration, as increased expression of these transporters can lead to drug resistance. nih.gov Studies have indicated that this compound, along with other PBDs, can be substrates of multiple ABC transporters, including P-gp, ABCG2, and MRP1. nih.gov This suggests that transporter-mediated efflux could be a potential mechanism of resistance to this compound-based ADCs, which needs to be considered during development. nih.gov
The preclinical efficacy observed with this compound-based ADCs in various models, including HER2-positive and HER2-low cancers, supports their potential for clinical translation. researchgate.netnih.gov However, managing potential toxicities and addressing mechanisms of resistance, such as transporter-mediated efflux, are critical aspects of the translational pathway for these potent agents. nih.govnih.gov
Cellular Resistance Mechanisms and Strategies to Overcome Them
Role of ATP-Binding Cassette (ABC) Efflux Transporters in PBD Resistance
ABC efflux transporters play a crucial role in the development of multidrug resistance (MDR) in cancer cells researchgate.netnih.govsciencecast.orgnih.govbibliotekanauki.plmdpi.comwikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.org. Their overexpression can lead to decreased intracellular accumulation of cytotoxic drugs, including PBD dimers, rendering cancer cells less sensitive to treatment nih.govbibliotekanauki.plmdpi.comresearchgate.netresearchgate.net.
Research has shown that SG2057, along with other PBD dimers tested (SJG136, SGD-1882, and SG3199), are substrates for multiple ABC efflux transporters, specifically P-glycoprotein (P-gp, encoded by ABCB1), ABCG2 (encoded by ABCG2), and MRP1 (encoded by ABCC1) researchgate.netnih.govsciencecast.orgresearchgate.netresearchgate.netresearchgate.net. This indicates that these transporters can actively transport this compound out of cancer cells.
Studies using cell lines transfected to express high levels of these transporters have confirmed that overexpression of P-gp, ABCG2, or MRP1 confers resistance to PBD dimers, including this compound researchgate.netresearchgate.net. P-gp overexpression has been observed to confer the highest levels of resistance among the three transporters, followed by ABCG2 and then MRP1 researchgate.net.
The broad substrate specificity of these transporters contributes to the challenge of overcoming resistance. P-gp, for instance, transports a diverse range of hydrophobic and weakly cationic compounds mdpi.comwikipedia.orgnih.gov. ABCG2 is known to extrude a wide variety of physiological compounds, dietary toxins, and xenobiotics, including several chemotherapy drugs mdpi.comuniprot.orgnih.gov. MRP1 primarily transports organic anion conjugates but can also transport unmodified hydrophobic compounds mdpi.comfrontiersin.orgnih.gov. The fact that this compound is a substrate for all three major transporters highlights a significant mechanism of potential resistance.
The finding that this compound and other PBD dimers are substrates for key ABC transporters has significant implications for their clinical application, particularly as payloads in ADCs researchgate.netnih.govsciencecast.orgresearchgate.net. The overexpression of these transporters in tumors can lead to reduced intracellular concentrations of the released PBD warhead, diminishing the efficacy of the ADC therapy researchgate.netnih.govsciencecast.org.
Acquired resistance to PBD dimer-containing ADCs has been observed in preclinical models, and studies investigating the mechanisms of this resistance have revealed the upregulation of specific ABC transporters, including ABCG2 and ABCC2 (which encodes MRP2, a related transporter to MRP1) nih.govucl.ac.ukucl.ac.uk. This upregulation in resistant cell lines leads to fewer DNA interstrand cross-links being formed, consistent with increased efflux of the PBD dimer nih.gov. While ABCB1 (P-gp) upregulation was not consistently observed in these specific acquired resistant lines, the finding that PBD dimers are substrates for P-gp in transfected cells suggests its potential role in other resistance settings nih.govnih.gov.
The co-expression of multiple ABC transporters can pose further challenges, as the selective inhibition of one transporter might be compensated by the activity of others with overlapping substrate specificities oaepublish.com. This complex interplay of transporters underscores the need for strategies that can address resistance mediated by multiple ABC transporters.
Substrate Recognition by P-glycoprotein (P-gp), ABCG2, and MRP1
Strategies to Circumvent Transporter-Mediated Resistance
Given the role of ABC transporters in mediating resistance to PBD dimers like this compound, strategies to circumvent their efflux activity are crucial for enhancing therapeutic outcomes nih.govbibliotekanauki.plresearchgate.net. Several general approaches are being explored to overcome transporter-mediated multidrug resistance nih.govbibliotekanauki.plresearchgate.net.
One strategy involves the development of compounds that are not substrates for the efflux pumps nih.govbibliotekanauki.pl. However, as this compound is a substrate for multiple key transporters, this approach might involve structural modifications to the PBD dimer itself or the design of novel PBD-based compounds with altered transporter interactions.
Another approach focuses on using agents that can inactivate or inhibit the MDR proteins nih.govbibliotekanauki.plresearchgate.net. Co-administration of ABC transporter inhibitors with PBD-based therapies could potentially block the efflux of the cytotoxic payload, increasing its intracellular concentration and restoring sensitivity in resistant cells nih.govbibliotekanauki.plresearchgate.netoaepublish.com. Studies have shown that inhibitors or siRNA knockdown of ABCG2 and ABCC2 were able to restore sensitivity in cell lines with acquired resistance to PBD dimer or PBD dimer-delivering ADCs ucl.ac.uk.
Designing cytostatics with fast cellular uptake that can surpass the rate of transporter-mediated efflux is another proposed strategy nih.govbibliotekanauki.pl. Additionally, using compounds that compete with the drug for binding to the MDR protein could also reduce efflux nih.govbibliotekanauki.pl.
Further research into the specific interactions between this compound and the different ABC transporters, as well as the development of potent and specific inhibitors for these transporters, are essential steps in developing effective strategies to overcome resistance and improve the clinical utility of this compound and related PBD-based therapies.
Compound Table
| Compound Name | PubChem CID |
| This compound | 24878871 |
| SJG136 | 9946765 |
| SGD-1882 | 44605132 |
| SG3199 | 136241633 |
| P-glycoprotein (P-gp) | Not applicable (protein) |
| ABCG2 | Not applicable (protein) |
| MRP1 | Not applicable (protein) |
| ABCC1 | Not applicable (gene) |
| ABCB1 | Not applicable (gene) |
| ABCC2 | Not applicable (gene) |
Data Table: this compound and PBD Dimer Substrate Activity with ABC Transporters
| Compound | P-gp Substrate | ABCG2 Substrate | MRP1 Substrate | Reference |
| This compound | Yes | Yes | Yes | researchgate.netnih.govsciencecast.orgresearchgate.netresearchgate.netresearchgate.net |
| SJG136 | Yes | Yes | Yes | researchgate.netnih.govsciencecast.orgresearchgate.netresearchgate.netresearchgate.net |
| SGD-1882 | Yes | Yes | Yes | researchgate.netnih.govsciencecast.orgresearchgate.netresearchgate.netresearchgate.net |
| SG3199 | Yes | Yes | Yes | researchgate.netnih.govsciencecast.orgresearchgate.netresearchgate.netresearchgate.net |
Data Table: Relative Resistance Conferred by ABC Transporter Overexpression to PBD Dimers
| Transporter Overexpression | Relative Resistance Level (to PBD dimers) | Reference |
| P-gp | Highest | researchgate.net |
| ABCG2 | Moderate | researchgate.net |
| MRP1 | Lowest | researchgate.net |
Advanced Methodologies and Computational Studies in Sg2057 Research
Spectroscopic and Chromatographic Methods for DNA Adduct Characterization
Spectroscopic and chromatographic methods are indispensable for the identification and structural characterization of the DNA adducts formed by SG2057. These techniques allow researchers to isolate, detect, and determine the structure of the modified DNA.
HPLC/MS-Based Methodologies for DNA Binding Evaluation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a widely used technique for evaluating the interaction of DNA-interactive agents like this compound with oligonucleotides. This methodology allows for the separation of different DNA adducts and their subsequent detection and characterization by mass spectrometry. A reversed-phase ion pair HPLC/MS method has been developed and applied to study the interaction of PBD dimers, including this compound, with short oligonucleotides of varying lengths and sequences. researchgate.netoup.com This approach has demonstrated the formation of intrastrand cross-links, mono-adducts, and interstrand cross-links by this compound. researchgate.net HPLC-MS/MS has also been utilized for characterizing DNA adducts of this compound. nih.gov The use of high-resolution/accurate-mass (HRAM) LC-MS3 adductomic approaches can concurrently screen for multiple DNA adducts by leveraging shared structural characteristics. nih.gov
NMR Structural Studies of DNA Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about DNA adducts at atomic resolution. NMR structural studies have been conducted on DNA adducts formed by PBD dimers, including those relevant to understanding this compound's interactions. researchgate.netmedkoo.com These studies have confirmed that PBD dimers can span multiple base pairs in the minor groove of DNA, forming covalent bonds with guanine (B1146940) bases. researchgate.net NMR data, often combined with computational protocols, can establish the conformation of the DNA duplex and the position and orientation of the adducted molecule within the minor groove. rcsb.org
Molecular Modeling and Computational Chemistry Approaches
Molecular modeling and computational chemistry play a vital role in complementing experimental studies by providing theoretical insights into the DNA binding modes, conformational changes, and cross-linking efficiency of this compound. medkoo.comglpbio.comcabidigitallibrary.org
Elucidation of DNA Binding Modes and Conformational Impact
Computational approaches, such as molecular modeling and molecular dynamics simulations, are used to elucidate how this compound binds to the DNA minor groove. medkoo.comglpbio.comcabidigitallibrary.org These studies help visualize the interaction, identify key contact points, and understand the conformational changes induced in the DNA helix upon adduct formation. Modeling studies have shown that the structural features of PBD dimers, such as the linker length, influence their fit within the minor groove and their DNA-binding affinity. nih.gov
Prediction of DNA Cross-linking Efficiency and Sequence Selectivity
Molecular modeling can also be used to predict the efficiency and sequence selectivity of DNA cross-linking by this compound. glpbio.com By simulating the interaction with different DNA sequences, researchers can gain insights into the preferred binding sites and the factors that govern the formation of specific types of adducts (e.g., interstrand vs. intrastrand cross-links). This predictive capability is valuable for understanding the biological activity and potential applications of this compound.
Pharmacodynamic Biomarkers for DNA Damage Assessment (e.g., γ-H2AX assay)
Pharmacodynamic biomarkers are used to measure the biological effects of a compound in a living system. The formation of DNA adducts by agents like this compound leads to DNA damage, which can be assessed using specific biomarkers. The γ-H2AX assay is a well-established biomarker for detecting DNA double-strand breaks (DSBs), a critical type of DNA damage that can result from the activity of DNA cross-linking agents like this compound. medkoo.comtargetmol.cnpulsus.comnih.govnih.govaging-us.com
The γ-H2AX assay detects the phosphorylated form of histone H2AX, which rapidly accumulates at sites of DSBs. pulsus.comnih.govnih.gov This assay can be performed using various techniques, including immunostaining, Western blot, flow cytometry, and ELISA. scienceopen.com The detection of γ-H2AX foci in cells or tissues exposed to this compound provides a sensitive indicator of the DNA damage induced by the compound. medkoo.comtargetmol.cnaging-us.com The γH2AX assay can be used to assess the extent and persistence of DNA damage, providing valuable information for understanding the pharmacodynamics of this compound. pulsus.comnih.gov
Future Directions and Emerging Research Avenues for Sg2057 and Pbd Dimers
Optimization of PBD Dimer Payloads for Enhanced Therapeutic Index
Optimizing PBD dimer payloads focuses on improving the balance between efficacy and tolerability to achieve a better therapeutic index. PBD dimers are highly potent, with IC50 values often in the picomolar range on human cancer cell lines. aacrjournals.org This high potency, while effective against tumor cells, has also been linked to systemic toxicities. aacrjournals.orgucl.ac.uk
Strategies to optimize PBD dimer payloads include the development of payloads with attenuated potency compared to common clinical structures. aacrjournals.org Another approach involves incorporating a pro-drug concept, where the PBD payload is shielded by a capping structure that remains stable in circulation but is conditionally released in the tumor microenvironment by tumor-associated proteases or under reducing conditions. aacrjournals.org Preclinical data suggests that different capping structures and the use of PBD structures with attenuated potency can have differential impacts on efficacy and tolerability. aacrjournals.org
Alternative approaches to increase the therapeutic index may also involve PBD dimer warheads with dual β-glucuronide and dipeptide triggers. ucl.ac.uk The goal is to minimize off-target toxicity while maintaining potent anti-tumor activity.
Novel Linker and Conjugation Technologies for Next-Generation ADCs
The linker connecting the antibody to the PBD dimer payload is crucial for the stability and efficacy of ADCs. Early ADCs faced challenges with poor systemic linker stability, leading to premature drug release and off-target toxicity. europeanpharmaceuticalreview.com
Research is ongoing to develop novel linker and conjugation technologies to create more stable and homogeneous ADCs. europeanpharmaceuticalreview.comnih.gov Site-specific conjugation technologies are being explored to achieve a uniform drug-to-antibody ratio (DAR), which can be particularly relevant for highly potent payloads like PBD dimers. nih.govacs.org For instance, GlycoConnect® technology allows for the generation of homogeneous ADCs with different DARs, including DAR1, which may be beneficial for ultrapotent payloads by potentially improving tumor penetration. acs.org
Novel linker designs, such as those incorporating N-phenyl maleimide (B117702) functionality, are being evaluated to improve the stability of the antibody-drug linkage and prevent drug loss through retro-Michael reactions. nih.gov Cleavable linkers that release the cytotoxic drug within the target cell are also a key aspect of ADC design, enabling efficient drug delivery. nih.gov
Exploration of SG2057 in Combination Therapies
Combination therapy is a common strategy in cancer treatment to enhance therapeutic effects and potentially reduce side effects and drug resistance. researchgate.net While the provided information does not specifically detail ongoing or future clinical trials of this compound in combination therapies, the principle of combining potent cytotoxic agents like PBD dimers with other therapeutic modalities is a significant area of research for ADCs.
For ADCs containing PBD dimers, finding optimal combination schedules is crucial, not only with standard of care treatments but also with novel agents such as immunomodulatory agents, DNA damage response modulators, or specific membrane transporter inhibitors. ucl.ac.uk Combining ADCs with nanoscale cavitation initiators and applying ultrasound is also being explored for targeted delivery in solid tumors. wipo.int
Addressing Challenges in PBD-Based ADC Clinical Development
Despite the preclinical promise of PBD-based ADCs, their clinical development has faced challenges, including high clinical failure rates. drug-dev.com The ultrapotent nature of PBD payloads has often limited administration at clinically suitable dosing regimens due to toxicities. aacrjournals.org
Preclinical studies investigating dose fractionation have shown promise in improving the tolerability of some PBD ADCs without compromising antitumor activity. aacrjournals.orgresearchgate.net This suggests that exploring alternative dosing schedules could be an important clinical strategy to improve the therapeutic window of highly potent ADCs. aacrjournals.orgresearchgate.net
Reviewing clinical efficacy and safety data from trials of PBD dimer-containing ADCs highlights the complexities of their early clinical development and helps identify reasons for failure, informing strategies for future optimization. nih.gov
Q & A
Q1. How can I formulate a precise research question for studying SG2057's biochemical properties?
Methodological Answer: Begin by applying the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population: Target biological systems or molecular pathways affected by this compound.
- Intervention: this compound dosage, exposure duration, or interaction mechanisms.
- Comparison: Control groups or analogous compounds.
- Outcome: Measurable endpoints (e.g., enzyme inhibition, gene expression changes).
Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor and resource availability .
Q. Advanced Q1. How can hypotheses for this compound integrate multi-omics data (e.g., transcriptomics, proteomics)?
Methodological Answer: Adopt systems biology approaches :
Data Integration: Use tools like weighted gene co-expression networks (WGCNA) to link this compound-induced transcriptomic changes to proteomic profiles.
Hypothesis Generation: Apply symbolic regression to identify nonlinear relationships between omics layers, prioritizing pathways with high centrality scores.
Validation: Design targeted experiments (e.g., CRISPR knockouts) to test predicted interactions .
Experimental Design
Q. Q2. What are key considerations for designing in vitro experiments to study this compound's mechanism of action?
Methodological Answer:
- Dose-Response Curves: Include at least five concentrations of this compound to establish EC50/IC50 values.
- Controls: Use positive (known agonists/inhibitors) and negative (vehicle-only) controls.
- Replicates: Triplicate measurements to account for technical variability.
- Time-Course Analysis: Assess effects at multiple time points to capture dynamic responses .
Q. Advanced Q2. How should I address contradictory results between in vitro and in vivo studies of this compound?
Methodological Answer:
Identify Principal Contradictions: Determine if discrepancies arise from pharmacokinetic factors (e.g., bioavailability) or model-specific biases.
Iterative Refinement: Replicate in vivo conditions in vitro (e.g., hypoxia, 3D cell cultures) to test contextual dependencies.
Meta-Analysis: Pool data from multiple studies to quantify heterogeneity and adjust for confounding variables .
Literature Review
Q. Q3. What strategies ensure a comprehensive literature review on this compound?
Methodological Answer:
Q. Advanced Q3. How can I systematically map knowledge gaps in this compound research?
Methodological Answer:
Bibliometric Analysis: Use tools like VOSviewer to visualize co-citation networks and identify understudied pathways.
Content Analysis: Code literature into themes (e.g., "toxicity," "synergistic combinations") and quantify coverage gaps .
Data Collection
Q. Q4. What survey design principles apply to collecting this compound toxicity data from clinical cohorts?
Methodological Answer:
Q. Advanced Q4. How do I triangulate qualitative and quantitative data on this compound's efficacy?
Methodological Answer:
Mixed-Methods Design: Combine patient interviews (thematic analysis) with pharmacokinetic metrics (ANOVA).
Convergence Analysis: Compare qualitative themes with quantitative clusters (e.g., PCA outcomes) to validate findings .
Data Analysis
Q. Q5. What statistical methods are appropriate for analyzing this compound dose-response data?
Methodological Answer:
Q. Advanced Q5. How can machine learning improve predictive modeling of this compound's off-target effects?
Methodological Answer:
Feature Engineering: Extract molecular descriptors (e.g., LogP, topological polar surface area).
Model Training: Use random forests to predict binding affinities across proteome-wide targets.
Interpretability: Apply SHAP values to prioritize high-risk off-targets .
Contradiction Resolution
Q. Q6. How do I resolve conflicting findings in this compound's reported metabolic stability?
Methodological Answer:
Q. Advanced Q6. What frameworks guide analysis of principal contradictions in this compound's mechanism studies?
Methodological Answer:
Dialectical Analysis: Classify contradictions as primary (e.g., target selectivity) vs. secondary (e.g., assay variability).
Dynamic Modeling: Build ODE-based models to simulate competing hypotheses and test against empirical data .
Research Integrity
Q. Q7. How do I ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
Q. Advanced Q7. What strategies prevent p-hacking in this compound high-throughput screening?
Methodological Answer:
Pre-Registration: Upload experimental designs to platforms like OSF before data collection.
Blinding: Use automated plate readers with randomized well assignments to minimize observer bias .
Research Communication
Q. Advanced Q8. What visualization techniques enhance clarity in this compound pathway analyses?
Methodological Answer:
Network Graphs: Use Cytoscape to map this compound-target interactions with edge weights reflecting binding strengths.
Heatmaps: Cluster gene expression data by Euclidean distance and annotate with pathway enrichment scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
